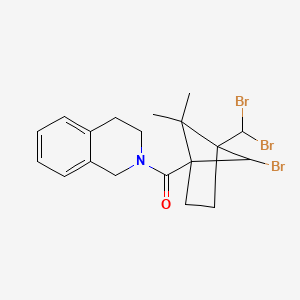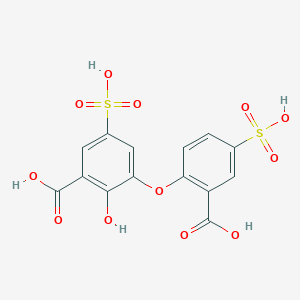![molecular formula C12H11FN2O B12615329 7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one CAS No. 919120-51-7](/img/structure/B12615329.png)
7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by a fused indole ring system, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
The synthesis of 7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the formation of an intermediate compound, which is then subjected to cyclization to form the desired azepinoindole structure. The reaction conditions typically involve the use of catalysts and solvents that facilitate the cyclization process .
Industrial production methods for this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the reaction conditions and employing continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles that can replace specific functional groups within the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may lead to the formation of a ketone or aldehyde derivative, while reduction may yield a fully saturated azepinoindole
Properties
CAS No. |
919120-51-7 |
|---|---|
Molecular Formula |
C12H11FN2O |
Molecular Weight |
218.23 g/mol |
IUPAC Name |
7-fluoro-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one |
InChI |
InChI=1S/C12H11FN2O/c13-7-3-4-10-9(6-7)8-2-1-5-14-12(16)11(8)15-10/h3-4,6,15H,1-2,5H2,(H,14,16) |
InChI Key |
HNLNLSDVCAGZNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)NC1)NC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12615253.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12615256.png)
![3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol](/img/structure/B12615263.png)
![2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol](/img/structure/B12615281.png)
![Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12615287.png)

![N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide](/img/structure/B12615290.png)
![2-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}-2-oxoethyl benzoate](/img/structure/B12615295.png)
![2-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12615302.png)

![(4E)-5-(3-fluorophenyl)-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B12615312.png)
![3,3'-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione]](/img/structure/B12615316.png)

![4-Ethoxy-6-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615351.png)
